molecular formula C11H9ClO3 B1610143 Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 65738-56-9

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B1610143
CAS No.: 65738-56-9
M. Wt: 224.64 g/mol
InChI Key: BYUCBODSULLYIS-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS: 65738-56-9) is a β-keto ester with a molecular formula of C₁₁H₉ClO₃ and a molecular weight of 224.64. It is a dark brown solid with a high melting point (346°C) and solubility in chloroform . This compound is a critical intermediate in synthesizing Indoxacarb (I654000), a pesticide targeting lepidopteran larvae, and its impurity IN-KG 433 . Its synthesis involves Friedel-Crafts acylation, oxidation, and esterification steps, optimized for industrial scalability and cost-effectiveness .

Properties

IUPAC Name

methyl 6-chloro-3-oxo-1,2-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-15-11(14)9-5-6-4-7(12)2-3-8(6)10(9)13/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCBODSULLYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20886303
Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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CAS No.

65738-56-9
Record name Methyl 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylate
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Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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Preparation Methods

Key Steps:

  • Salification:

    • Mix methyl carbonate, sodium hydride, and toluene.
    • Heat to reflux.
    • Slowly add 5-chloro-1-indanone over 1.5 to 3 hours.
    • Molar ratios (pure substance basis): 5-chloro-1-indanone : sodium hydride : methyl carbonate : catalyst (Xin Kening) : hydrogen phosphide cumene = 1 : 2–3 : 3.5–4.5 : 0.08–0.1 : 1.5–2.5.
    • Toluene to 5-chloro-1-indanone mass ratio: 5–7 : 1.
  • Acidification:

    • Add concentrated hydrochloric acid and ice mixture to adjust pH to 2–3.
    • Molar ratio of 5-chloro-1-indanone to hydrochloric acid: 1 : 1–2.
    • Mass ratio of concentrated hydrochloric acid to ice: 1 : 10–12.
  • Oxidation:

    • Use toluene and Xin Kening catalyst with mass ratio 5.5–6 : 1.
    • The process improves yield and enantiomeric excess compared to prior art.

Outcomes:

  • This method addresses low yield and low S-enantiomeric excess issues.
  • It provides a cost-effective, scalable route with improved purity and effective content of the target compound.

Improved Preparation Method from Patent CN106397198A

This patent describes an optimized oxidation method to prepare 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester, closely related to Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, with notable improvements in solvent selection and impurity control.

Innovations:

  • Solvent Replacement: Dichloromethane is replaced by n-hexane to reduce solubility of the intermediate, enhancing crystallization and yield.
  • Reagent Modification: Aqueous tert-butyl hydroperoxide is replaced by its n-hexane solution to reduce water content and control hydrolysis.
  • Additive Use: Benzylamine is added to inhibit epoxide impurity formation, accelerate reaction speed, and improve large-scale production feasibility.

Process Description:

Step Description
1 Evaporate dichloromethane from 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester solution under vacuum at 35–45°C, then dissolve residue in n-hexane at 25–35°C.
2 Extract aqueous tert-butyl hydroperoxide with n-hexane (5–10 times mass), dry with anhydrous magnesium sulfate or sodium chloride to keep water ≤1%.
3 Dissolve catalyst system (1,4-benzoquinone and cyclohexanediamine in weight ratio 7.5:1 to 0.5:1) in n-hexane at 25–30°C, add benzylamine (1–5% of catalyst system mass).
4 Add the n-hexane solution of the intermediate to the catalyst solution, then add n-hexane solution of tert-butyl hydroperoxide dropwise over 3–5 hours at 25°C.
5 Incubate 3–4 hours, monitor reaction until residual starting material <1%, cool to 5–10°C, crystallize 0.5–1 hour, then filter.

Reaction Molar Ratios:

Reagent Molar Ratio (to 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester)
tert-Butyl hydroperoxide 0.98–1.49

Benefits:

  • Reduced hydrolysis and impurity formation.
  • Improved yield and product crystallinity.
  • Enhanced reaction control and scalability.

Representative Experimental Results:

Embodiment Solvent System Benzylamine Addition Yield (%) Product Purity (%)
1 Ethyl acetate/dichloromethane No 75.0 94.0
2 Ethyl acetate/n-hexane No 80.0 94.3
3 Ethyl acetate/n-hexane Yes (0.8–1.0%) 83.0 95.0

Comparative Analysis of Preparation Methods

Aspect Method from CN105461552A Method from CN106397198A
Starting Material 5-chloro-1-indanone 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester
Solvent Toluene n-Hexane (replacing dichloromethane)
Catalyst Xin Kening, hydrogen phosphide cumene 1,4-Benzoquinone and cyclohexanediamine
Key Additives Hydrochloric acid for acidification Benzylamine to inhibit epoxide impurities
Reaction Conditions Reflux, 1.5–3 h addition time Room temperature, controlled dropwise addition over 3–5 h
Yield Improved over prior art, specific % not disclosed Up to 83% with benzylamine
Purity Improved enantiomeric excess and effective content Up to 95% purity
Industrial Suitability Yes, cost-effective Yes, optimized for large scale

Research Findings and Notes

  • The use of non-polar solvents like n-hexane significantly reduces the solubility of the intermediate, promoting crystallization and minimizing hydrolysis, which is a common side reaction that degrades yield and purity.
  • Drying tert-butyl hydroperoxide by solvent extraction and drying agents is critical to controlling water content, which otherwise promotes hydrolysis of the ester intermediate.
  • Benzylamine addition is a novel approach to suppress epoxide impurity formation, a side reaction that compromises the quality of the intermediate.
  • The catalyst system of quinones and diamines is tuned to balance reaction speed and optical purity, critical for the enantioselective synthesis of the compound.
  • Reaction monitoring to keep residual starting material below 1% ensures high conversion and product consistency.
  • The described methods are scalable and suitable for industrial production, addressing cost, yield, and purity simultaneously.

Summary Table of Key Preparation Parameters

Parameter Range/Value Notes
Solvent (main) n-Hexane (5–7 mass ratio to substrate) Replaces toluene or dichloromethane
Sodium hydride (if used) 2–3 molar equiv. For salification step
Methyl carbonate (if used) 3.5–4.5 molar equiv. For esterification
Catalyst ratio (quinone:diamine) 7.5:1 to 0.5:1 (wt) Optimized 3:1 to 2.2:1 preferred
Benzylamine 1–5% of catalyst mass Suppresses epoxide formation
Temperature 25–35°C typical Controlled for optimum reaction rate
Reaction time (addition) 1.5–5 hours Slow addition to control reaction
pH during acidification 2–3 Controls protonation and crystallization
Yield 75–83% Depending on method and additives
Purity 94–95% High purity for downstream synthesis

Scientific Research Applications

Synthesis and Role in Organic Chemistry

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate serves as a crucial intermediate in the synthesis of indoxacarb, a widely used insecticide effective against lepidopteran larvae. Indoxacarb is notable for its selective action and minimal environmental impact compared to other pesticides. The synthesis pathway often involves multi-step reactions that incorporate this compound to achieve the desired stereochemistry in the final product .

Applications in Insecticide Development

  • Indoxacarb Synthesis :
    • This compound is integral to producing indoxacarb, which is utilized in various agricultural settings to control pest populations effectively.
    • The compound's structure allows for modifications that enhance the efficacy and safety profile of the resulting insecticides .
  • Research on Chiral Intermediates :
    • Recent studies have focused on biocatalytic processes that utilize this compound as a chiral building block. This approach not only simplifies synthesis but also improves yields and selectivity of chiral products .

Case Studies and Research Findings

StudyFindings
Wu et al. (2006)Demonstrated effective synthesis pathways for indoxacarb using methyl 5-chloro intermediates, highlighting its role in improving yields of chiral compounds .
Cao et al. (2013)Investigated the reactivity of methyl 5-chloro derivatives in various organic transformations, establishing their versatility as intermediates .
Biocatalysis Research (2023)Showed that biocatalytic methods using methyl 5-chloro intermediates resulted in higher selectivity and reduced environmental impact compared to traditional methods .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations in the Indene Core

Compound Name Substituent(s) Key Properties/Effects Applications Reference
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 5-Cl High melting point (346°C), electron-withdrawing Cl enhances electrophilic reactivity Agrochemical intermediate (Indoxacarb)
Ethyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (4b) 5-Cl, ethyl ester Longer alkyl chain improves lipophilicity; used in 5-HT7 receptor agonist synthesis Pharmaceutical research
Methyl (2R)-2-chloro-6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (14l) 2-Cl, 6-F, R-configuration Fluorine increases stability; stereoselective chlorination catalyst Catalysis studies
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (4) No substituent Higher electron density at indene core; lower reactivity in Michael additions Organocatalytic reactions (e.g., α-amination)
Methyl 5-bromo-2-(difluoromethyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (3d) 5-Br, 2-(CF₂H) Increased molecular weight (Br) and electron-withdrawing CF₂H group Specialty chemical synthesis
Ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (19) 5-OMe Methoxy group donates electrons, deactivating the ring High-yield (96%) synthesis model

Key Observations :

  • Chlorine (Cl) : Enhances electrophilicity, critical for agrochemical activity .
  • Fluorine (F) : Improves stability and stereochemical control in catalysis .
  • Bromine (Br) : Increases lipophilicity and alters substitution kinetics .
  • Methoxy (OMe) : Electron-donating effect reduces ring reactivity compared to Cl .

Ester Group Modifications

Compound Class Ester Group Impact on Reactivity/Properties Example Compounds
Methyl esters -COOCH₃ Compact size enables higher reactivity in nucleophilic substitutions; lower boiling points This compound , Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Ethyl esters -COOCH₂CH₃ Improved solubility in organic solvents; used in pharmacological applications Ethyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (4b) , Ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (19)
tert-Butyl esters -COOC(CH₃)₃ Bulky group increases steric hindrance, reducing reactivity but improving selectivity tert-Butyl 2-benzyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Key Observations :

  • Methyl esters are preferred for industrial synthesis due to lower molecular weight and cost .
  • Ethyl esters are often used in drug discovery for balanced lipophilicity and solubility .
  • tert-Butyl esters are employed in enantioselective synthesis to control steric effects .

Reactivity in Catalytic Reactions

  • Stereoselective Chlorination : Methyl (2R)-2-chloro-6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate achieves high enantiomeric excess (ee) using hybrid amide-based catalysts, highlighting fluorine’s role in stabilizing transition states .

Biological Activity

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 65738-56-9) is an organic compound with significant implications in biochemical and synthetic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H9_9ClO3_3
  • Molecular Weight : 224.64 g/mol
  • Structure : The compound features a chloro group, a carbonyl group, and a dihydroindene structure, which are critical for its reactivity and biological activity.

This compound serves primarily as an intermediate in the synthesis of bioactive compounds. Its role in biochemical reactions includes:

  • Enzyme Interactions : It interacts with various enzymes and proteins, facilitating the formation of complex molecules essential in metabolic pathways.
  • Cellular Effects : The compound influences cellular processes such as signaling pathways and gene expression, which can lead to alterations in cell behavior and function.

Antipesticide Activity

One of the notable applications of this compound is its role in the synthesis of Indoxacarb, an effective pesticide against lepidopteran larvae. Indoxacarb acts by inhibiting sodium channels in insect nerve cells, leading to paralysis and death .

Synthesis of Bioactive Compounds

This compound is involved in the synthesis of various bioactive molecules through multiple chemical reactions:

Reaction TypeDescription
Oxidation Converts the compound into carboxylic acids or ketones.
Reduction Produces alcohols or other reduced forms.
Substitution The chlorine atom can be replaced by nucleophiles like amines or thiols.

Study on Synthesis and Activity

A study highlighted the synthesis of this compound as a precursor for creating more complex bioactive compounds. The research demonstrated that this compound could undergo biocatalytic transformations to yield derivatives with enhanced biological activities .

Biochemical Analysis

Research has shown that this compound plays a crucial role in organic synthesis and may exhibit anti-inflammatory properties when modified appropriately. The compound's ability to influence cellular metabolism suggests potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via hypervalent iodine-mediated chlorination of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. A typical procedure involves:

  • Reacting the parent indene carboxylate (20 mg, 0.10 mmol) with a hypervalent iodine reagent (1.3 equiv) in dry THF at −78°C under nitrogen.
  • Quenching with TBAF (tetrabutylammonium fluoride) to drive the reaction to completion.
  • Purification via PrepTLC (pentane/ethyl acetate 5:1) yields the chlorinated product as a yellow oil .
    Key considerations : Temperature control (−78°C) ensures regioselectivity, while TBAF aids in fluoride-mediated activation of the iodine reagent.

Q. How is the compound characterized structurally and chemically?

Standard characterization methods include:

  • NMR spectroscopy : Proton signals for the dihydroindene core (e.g., δ 3.73 ppm for the methyl ester group) and aromatic protons (δ 7.6–7.8 ppm for substituted indene) confirm regiochemistry .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₄H₁₅O₃: 231.1016; observed: 231.1017) validates molecular composition .
  • TLC : Rf values (e.g., 0.3–0.7 in pentane/ethyl acetate mixtures) monitor reaction progress and purity .

Q. What are common impurities or byproducts during synthesis, and how are they resolved?

Byproducts may include unreacted starting material or over-chlorinated derivatives. Resolution strategies:

  • Chromatographic separation : PrepTLC or column chromatography (petroleum ether/diethyl ether 7:3) effectively isolates the target compound .
  • Crystallographic analysis : For ambiguous cases, SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to confirm purity and configuration .

Advanced Research Questions

Q. How can enantioselective modifications be achieved at the 2-carboxylate position?

Asymmetric hydroxylation or enzymatic resolution methods are employed:

  • Catalytic hydroxylation : β-Amino alcohol catalysts (e.g., Cat.1) enable α-hydroxylation with moderate enantiomeric excess (ee = 42–57%) .
  • Dynamic kinetic resolution (DKR) : Hydrolases (e.g., CAL-B) combined with racemization catalysts (e.g., TBD) achieve high enantioselectivity (ee >95%) for β-amino ester derivatives .
    Challenges : Substrate steric hindrance and catalyst compatibility require iterative optimization .

Q. How do electronic effects of substituents (e.g., Cl, Br, CF₃) influence reactivity in downstream functionalization?

Electron-withdrawing groups (Cl, CF₃) enhance electrophilicity at the 1-oxo position, facilitating nucleophilic additions (e.g., cyanation, azidation):

  • Example: 5-Bromo derivatives undergo cyanation (KCN/DBU) to yield 2-cyano-indene carboxylates (88% yield) .
  • Azidation with NaN₃ in THF produces 2-azido derivatives (80% yield), critical for click chemistry applications .
    Data contradiction : Chloro-substituted derivatives show slower reaction rates compared to bromo analogs due to reduced leaving-group ability .

Q. What strategies address low yields in multi-step syntheses involving this compound?

  • In situ monitoring : Real-time TLC or HPLC prevents intermediate degradation.
  • Protecting groups : Triisopropylsilyl (TIPS) ethynyl groups stabilize reactive intermediates during cross-coupling reactions (e.g., Sonogashira coupling) .
  • Microwave-assisted synthesis : Reduces reaction times for temperature-sensitive steps (e.g., esterification) .

Methodological Challenges and Solutions

Q. How are crystallographic data discrepancies resolved for structurally similar analogs?

  • SHELX refinement : High-resolution X-ray data analyzed via SHELXL discriminates between keto/enol tautomers or positional isomers .
  • Hydrogen bonding analysis : Graph-set analysis (e.g., Etter’s rules) identifies packing motifs that influence crystallization outcomes .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

  • DFT calculations : Models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • MD simulations : Assess solvent effects (e.g., THF vs. DCM) on reaction kinetics and regioselectivity .

Critical Analysis of Contradictions

  • Chloro vs. Bromo Reactivity : While bromo-substituted derivatives show higher reactivity in cross-coupling (e.g., Suzuki), chloro analogs are preferred for cost-effective scaling despite slower kinetics .
  • Catalyst Efficiency : β-Amino alcohol catalysts (Cat.1) achieve moderate ee values (42–57%) in hydroxylation but fail with non-aromatic β-keto esters, highlighting substrate-specific limitations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

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